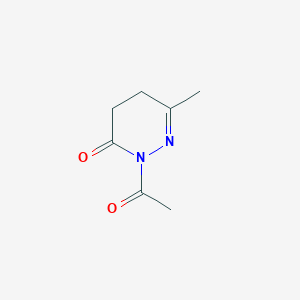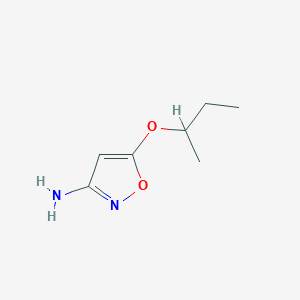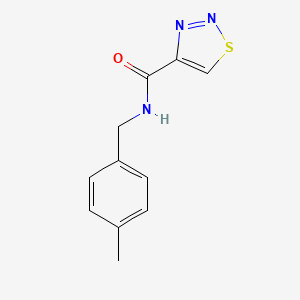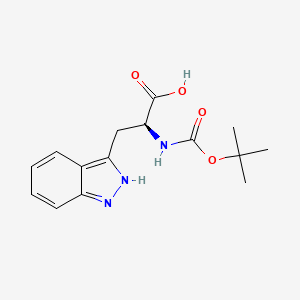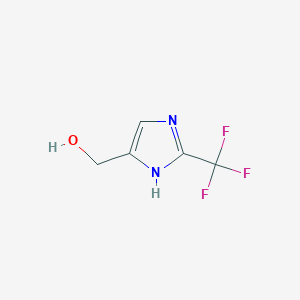
(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanol” is a compound with the chemical formula C4H3F3N2O. It contains a trifluoromethyl group (-CF3) attached to an imidazole ring. Imidazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms. The trifluoromethyl group enhances the compound’s pharmacological properties and stability .
Méthodes De Préparation
Synthesis:: The synthetic route for “(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanol” involves introducing the trifluoromethyl group onto the imidazole ring. Specific methods include nucleophilic substitution, radical trifluoromethylation, or transition metal-catalyzed reactions . For example, the Swarts reaction can convert trifluoromethyl ethers into trifluoromethyl compounds .
Industrial Production:: Industrial-scale production typically involves efficient and scalable synthetic methods. Detailed industrial processes for this specific compound are not widely documented, but research continues to optimize its synthesis.
Analyse Des Réactions Chimiques
Reactivity:: “(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanol” can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions.
Applications De Recherche Scientifique
Chemistry::
- As a building block: Researchers use this compound to synthesize more complex molecules due to its unique trifluoromethyl group.
- Medicinal chemistry: It serves as a precursor for drug development.
- Potential drug candidates: The trifluoromethyl group enhances pharmacokinetics and bioavailability.
- Antimicrobial agents: Researchers explore its activity against bacteria and fungi.
- Agrochemicals: The compound’s stability and reactivity make it valuable for pesticide development.
Mécanisme D'action
The exact mechanism of action for “(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanol” is not fully understood. Some studies suggest it targets the 80S ribosome of Plasmodium falciparum, inhibiting protein synthesis and causing schizonticidal effects .
Comparaison Avec Des Composés Similaires
“(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanol” shares similarities with other trifluoromethyl-containing compounds, such as efavirenz (an HIV reverse transcriptase inhibitor), fluoxetine (an antidepressant), and celecoxib (a nonsteroidal anti-inflammatory drug) . its uniqueness lies in its specific imidazole structure.
Propriétés
Formule moléculaire |
C5H5F3N2O |
|---|---|
Poids moléculaire |
166.10 g/mol |
Nom IUPAC |
[2-(trifluoromethyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)4-9-1-3(2-11)10-4/h1,11H,2H2,(H,9,10) |
Clé InChI |
SQTNWNVQTBVLLT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=N1)C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


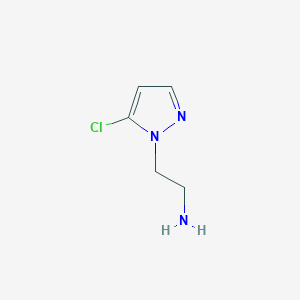
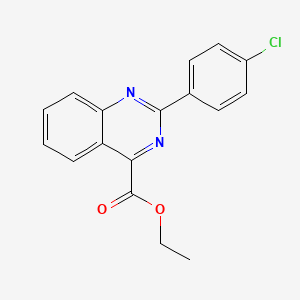
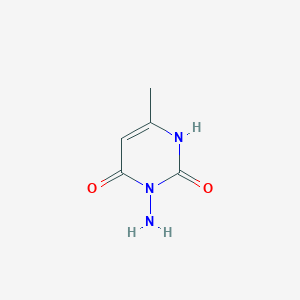

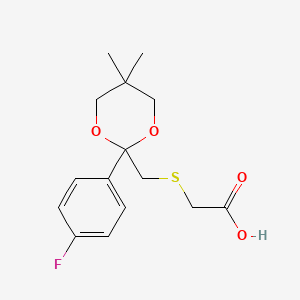
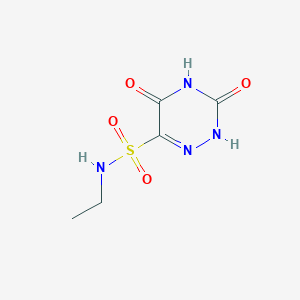
![2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105172.png)

![[(2R,3R,4S,5S)-5-(7-acetamido-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13105182.png)
